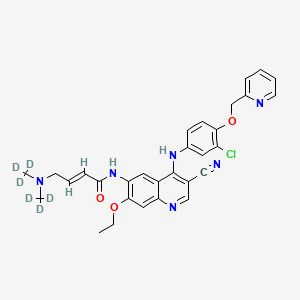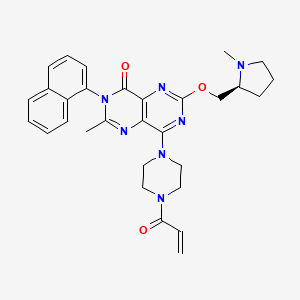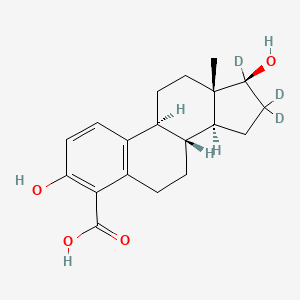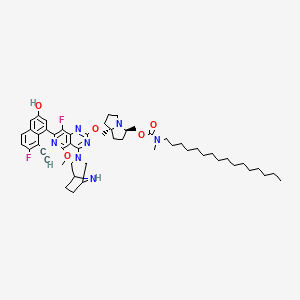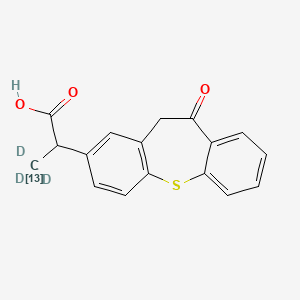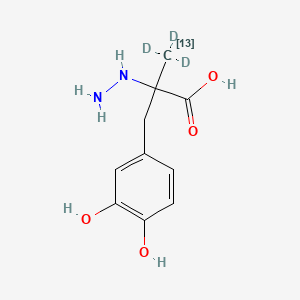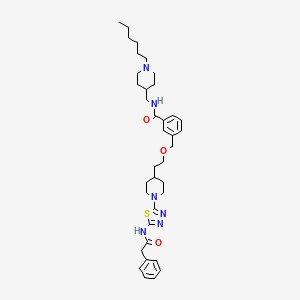
(R)-Methotrexate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methotrexate-d3 is a deuterated form of methotrexate, a well-known chemotherapeutic agent and immune system suppressant. The deuterium atoms in ®-Methotrexate-d3 replace three hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of methotrexate by using mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methotrexate-d3 typically involves the incorporation of deuterium atoms into the methotrexate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Methotrexate-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methotrexate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized metabolites, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
®-Methotrexate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways and pharmacokinetics of methotrexate.
Biology: Helps in understanding the biological interactions and effects of methotrexate at the molecular level.
Medicine: Used in research to develop new therapeutic strategies and improve the efficacy of methotrexate in treating various diseases.
Industry: Employed in the development of new drugs and formulations, as well as in quality control processes.
Wirkmechanismus
The mechanism of action of ®-Methotrexate-d3 is similar to that of methotrexate. It inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides required for DNA replication. By inhibiting this enzyme, ®-Methotrexate-d3 disrupts the proliferation of rapidly dividing cells, such as cancer cells. The molecular targets and pathways involved include the folate pathway and various signaling pathways that regulate cell growth and division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: The non-deuterated form of ®-Methotrexate-d3, widely used in chemotherapy and immunosuppressive therapy.
Leucovorin: A folate analog used to reduce the toxic effects of methotrexate.
Pemetrexed: Another antifolate chemotherapeutic agent with a similar mechanism of action.
Uniqueness
®-Methotrexate-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic pathways and pharmacokinetics using mass spectrometry. This can lead to a better understanding of methotrexate’s effects and potential improvements in its therapeutic use.
Eigenschaften
Molekularformel |
C20H22N8O5 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1/i1D3 |
InChI-Schlüssel |
FBOZXECLQNJBKD-JJMJVRKHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


